molecular formula C9H16NO4- B14262912 2-Amino-8-methoxy-8-oxooctanoate CAS No. 131956-96-2

2-Amino-8-methoxy-8-oxooctanoate

Cat. No.: B14262912
CAS No.: 131956-96-2
M. Wt: 202.23 g/mol
InChI Key: ZYWZMWMPDZJWFD-UHFFFAOYSA-M
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Description

2-Amino-8-methoxy-8-oxooctanoate is an organic compound with the molecular formula C9H17NO4 It is characterized by the presence of an amino group, a methoxy group, and a keto group on an octanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-methoxy-8-oxooctanoate typically involves the esterification of octanedioic acid followed by the introduction of the amino and methoxy groups. One common method includes the reaction of octanedioic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the amino group. The final step involves the methoxylation of the keto group using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-methoxy-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-8-methoxy-8-oxooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxy-8-oxooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and keto groups can participate in various chemical interactions, modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Amino-8-hydroxy-8-oxooctanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Amino-8-methyl-8-oxooctanoate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 2-Amino-8-methoxy-8-oxooctanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

131956-96-2

Molecular Formula

C9H16NO4-

Molecular Weight

202.23 g/mol

IUPAC Name

2-amino-8-methoxy-8-oxooctanoate

InChI

InChI=1S/C9H17NO4/c1-14-8(11)6-4-2-3-5-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1

InChI Key

ZYWZMWMPDZJWFD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCC(C(=O)[O-])N

Origin of Product

United States

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